molecular formula C36H52O8 B027624 Nemadectin CAS No. 102130-84-7

Nemadectin

Cat. No.: B027624
CAS No.: 102130-84-7
M. Wt: 612.8 g/mol
InChI Key: YNFMRVVYUVPIAN-AQUURSMBSA-N
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Comparison with Similar Compounds

Nemadectin is similar to other macrocyclic lactones such as milbemycin, avermectin, and meilingmycin . it has unique structural features that distinguish it from these compounds. For example, moxidectin, a derivative of this compound, has a methoxime moiety at carbon 23, which is absent in this compound . This modification enhances the insecticidal activity of moxidectin compared to this compound . Other similar compounds include seco-milbemycin and various this compound congeners .

Conclusion

This compound is a versatile macrocyclic lactone with broad-spectrum antiparasitic activity. Its unique structure and potent activity make it valuable in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its wide range of applications highlight its significance in scientific research and industrial production.

Biological Activity

Nemadectin is a macrocyclic lactone derived from the fermentation of Streptomyces cyaneogriseus and is recognized for its biological activity against nematodes. It is structurally related to avermectins, a class of compounds widely used as antiparasitic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound exhibits its biological effects primarily through interaction with specific receptors in nematodes. The compound binds to neural acetylcholine receptors , leading to paralysis and eventual death of the parasites. This mechanism is similar to that of other anthelmintics, such as monepantel and emodepside, which also target neuromuscular functions in nematodes .

Efficacy Against Nematodes

Research has demonstrated that this compound has significant nematocidal activity . A study evaluated the efficacy of this compound and its derivatives against various nematode species, revealing that it effectively induces paralysis in sensitive strains. The bioactivity was confirmed through bioassay-guided fractionation of fermentation extracts from Streptomyces microflavus, which led to the isolation of active constituents .

Comparative Efficacy

A comparative analysis of this compound against other anthelmintics reveals its potency:

CompoundTarget SpeciesMechanism of ActionEfficacy Level
This compoundVarious nematodesNeural receptor bindingHigh
AvermectinBroad-spectrumGABA receptor modulationHigh
MonepantelGastrointestinal nematodesVoltage-dependent potassium channelsModerate
EmodepsideNematodesG-protein-coupled receptorsHigh

Case Study 1: Production Enhancement

A significant study focused on improving the production yield of this compound by overexpressing the regulatory gene nemR in Streptomyces cyaneogriseus. The research indicated that deletion of the nemR gene resulted in an approximate 80% decrease in this compound yield. Conversely, overexpression restored production levels, highlighting the gene's crucial role in biosynthesis .

Case Study 2: Biotransformation Products

Another investigation explored biotransformation products of this compound and their biological activities. This study found that derivatives obtained through microbial transformation exhibited enhanced nematocidal properties compared to the parent compound, suggesting potential for developing more effective formulations .

Transcriptional Regulation

Transcriptional assays have shown that the nemR gene significantly influences the expression of the this compound biosynthetic gene cluster. Deletion studies demonstrated a marked reduction in transcription levels for key biosynthetic genes, indicating that NemR acts as a positive regulator in this compound production .

Structural Variants and Their Activities

Research has also identified structural variants of this compound with varying biological activities. For instance, C-13 substituted variants showed improved efficacy against specific nematode populations, suggesting that structural modifications can enhance pharmacological properties .

Properties

IUPAC Name

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMRVVYUVPIAN-AQUURSMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883099
Record name Nemadectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102130-84-7
Record name Nemadectin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemadectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMADECTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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